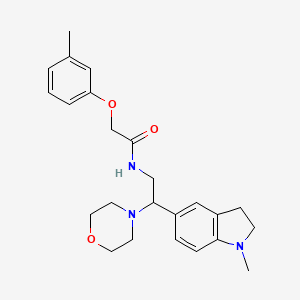

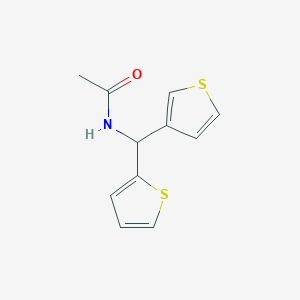

![molecular formula C23H29ClN2O2 B2866163 N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide CAS No. 1008424-30-3](/img/structure/B2866163.png)

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, Li and coworkers reported a cascade with adamantane using N-methyl-N-phenylmethylacrylamide with Cu 2 O and dicumyl peroxide (DCP) to afford cyclized 3,3-dialkyloxindole .Molecular Structure Analysis

Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical and Chemical Properties Analysis

Adamantane derivatives are characterized by their unique physical and chemical properties. They have a high degree of symmetry and are characterized by particularly strong C–H bonds .Scientific Research Applications

5-HT2 Receptor Antagonism : Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and examined their potency as selective 5-HT2 receptor antagonists. One compound, Y-39241, demonstrated high affinity and selectivity for 5-HT2 receptors, showing potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).

Antimicrobial and Anti-inflammatory Activities : Kadi et al. (2007) reported the synthesis of N-acyl adamantane-1-carbohydrazide derivatives and their cyclized forms, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These compounds showed in vitro activities against Gram-positive and Gram-negative bacteria, and potent antifungal activity against Candida albicans. Some derivatives also displayed dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2007).

Antihyperglycemic Properties : Villhauer et al. (2003) described the synthesis and activity of a dipeptidyl peptidase IV (DPP-IV) inhibitor, an N-substituted-glycyl-2-cyanopyrrolidine. This inhibitor showed potent antihyperglycemic activity, suggesting its potential for diabetes treatment (Villhauer et al., 2003).

Antioxidant and Anti-inflammatory Properties : Chidan Kumar et al. (2015) synthesized adamantyl-based ester derivatives and found that some compounds exhibited strong antioxidant activities and good anti-inflammatory properties. This suggests their potential use in treatments for neurological conditions and type-2 diabetes (Chidan Kumar et al., 2015).

Anti-Influenza Activity : Stamatiou et al. (2001) synthesized 3-(2-adamantyl)pyrrolidines and evaluated their activity against influenza A virus. They identified potent adamantane derivatives with two pharmacophoric amine groups, active against the virus (Stamatiou et al., 2001).

Broad-Spectrum Antibacterial Candidates : Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane and found them to be potent broad-spectrum antibacterial candidates with minimal inhibitory concentration values around 0.5–2.0 μg/mL (Al-Wahaibi et al., 2020).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Other adamantane derivatives have been shown to affect various biochemical pathways, including those involved in viral replication and cellular apoptosis

Pharmacokinetics

Other adamantane derivatives are known to have good bioavailability and are well-distributed throughout the body .

Result of Action

Other adamantane derivatives have been shown to have antiviral activity, suggesting that this compound may also have similar effects .

Safety and Hazards

Future Directions

The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged . This includes the development of new methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations .

Properties

IUPAC Name |

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVOYBYXMSIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

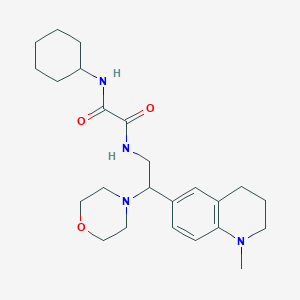

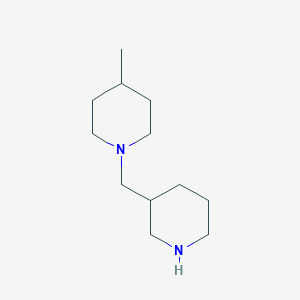

![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)

![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)

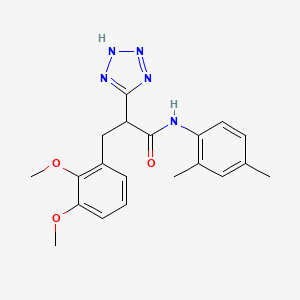

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)

![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

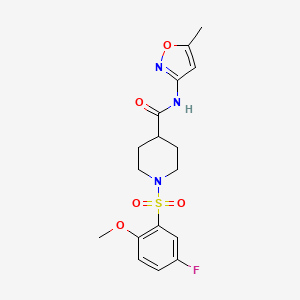

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)